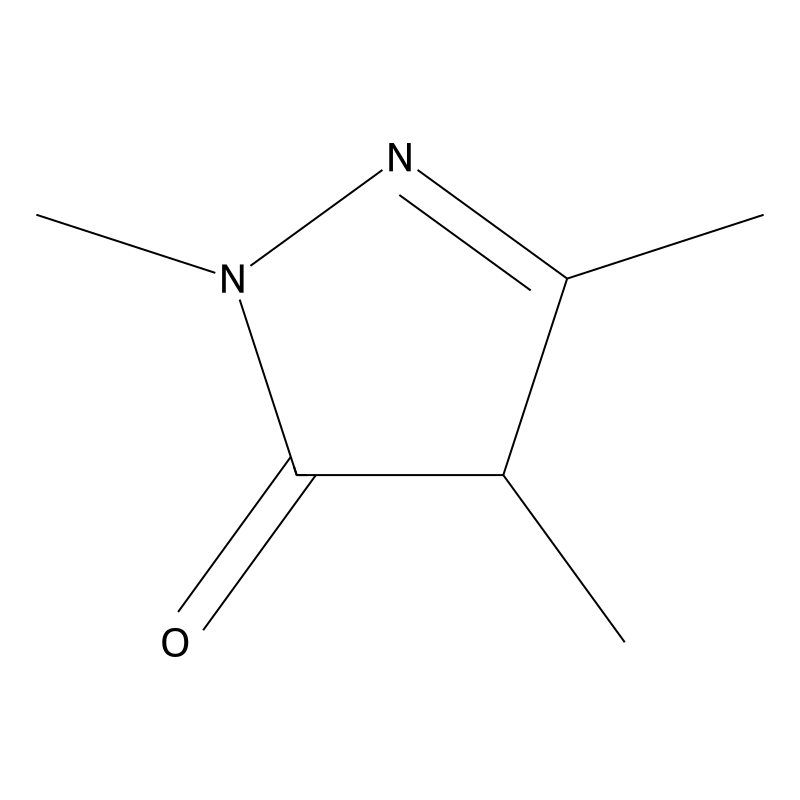

2-Pyrazolin-5-one, 1,3,4-trimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound with the molecular formula and a molecular weight of approximately 126.156 g/mol. It is categorized under pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of three methyl groups attached to the pyrazoline ring, specifically at positions 1, 3, and 4. The unique structure contributes to its diverse chemical properties and potential applications in various fields.

The reactivity of 2-Pyrazolin-5-one, 1,3,4-trimethyl- can be attributed to its functional groups. It can undergo various chemical transformations including:

- Condensation Reactions: It can react with aldehydes or ketones to form derivatives through condensation.

- Nucleophilic Substitution: The nitrogen atoms in the pyrazoline ring can participate in nucleophilic substitution reactions.

- Cyclization: It can be involved in cyclization reactions to form more complex structures.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

Research indicates that 2-Pyrazolin-5-one, 1,3,4-trimethyl- exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, which may contribute to its potential health benefits.

- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, making it a candidate for further pharmacological investigation.

Several synthetic routes have been developed for the preparation of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. Common methods include:

- Cyclization of Hydrazones: Starting from appropriate hydrazones and reacting them with carbonyl compounds under acidic conditions.

- Condensation Reactions: Utilizing methylated derivatives of pyrazolone in reactions with suitable reagents.

- One-pot Synthesis: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

These methods allow for the efficient production of the compound while varying the substituents on the pyrazoline ring.

2-Pyrazolin-5-one, 1,3,4-trimethyl- finds applications across various domains:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and inflammatory diseases.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules.

Interaction studies involving 2-Pyrazolin-5-one, 1,3,4-trimethyl- have focused on its binding affinity with biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with various enzymes and receptors.

- In vitro Assays: To evaluate its efficacy against specific pathogens or cellular models.

Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-Pyrazolin-5-one, 1,3,4-trimethyl-. Here are some notable examples:

The uniqueness of 2-Pyrazolin-5-one, 1,3,4-trimethyl- lies in its specific arrangement of three methyl groups which influences its chemical behavior and biological activity compared to these similar compounds.

The history of 2-pyrazolin-5-one compounds dates back to 1883 when Ludwig Knorr first reported the synthesis of pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This pioneering work established the foundation for the development of numerous pyrazolone derivatives, including the 1,3,4-trimethyl-2-pyrazolin-5-one. The compound gained attention in the scientific community due to its structural similarity to medicinally important pyrazolone analogs that were being investigated for their analgesic and antipyretic properties.

The specific synthesis and characterization of 1,3,4-trimethyl-2-pyrazolin-5-one emerged from broader research into heterocyclic chemistry during the mid-20th century. The compound (CAS: 17826-82-3) has since been the subject of various structural investigations and applications research, particularly focusing on its potential as a synthetic intermediate for more complex bioactive molecules.

Structural Significance in Heterocyclic Chemistry

1,3,4-Trimethyl-2-pyrazolin-5-one belongs to the broader class of pyrazolones, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. The structural significance of this compound lies in its unique arrangement of three methyl substituents at positions 1, 3, and 4 of the pyrazolone ring. This specific substitution pattern distinguishes it from other pyrazolone derivatives and contributes to its distinct chemical properties.

The compound exists in multiple tautomeric forms, a characteristic feature of pyrazolones that contributes to their versatility in chemical reactions. The tautomerism in pyrazolones involves lactam-lactim and imine-enamine interconversions, which often display photochromic properties. The presence of the methyl groups at specific positions in 1,3,4-trimethyl-2-pyrazolin-5-one influences these tautomeric equilibria and consequently affects its reactivity patterns.

From a structural perspective, the pyrazolin-5-one system serves as an effective electron acceptor residue while simultaneously functioning as a weak electron donor. This dual electronic character makes compounds like 1,3,4-trimethyl-2-pyrazolin-5-one particularly interesting for applications in dye chemistry and materials science.

Research Motivations and Academic Relevance

The research interest in 1,3,4-trimethyl-2-pyrazolin-5-one stems from several motivating factors. First, the compound serves as an important scaffold for developing bioactive molecules. The pyrazolone nucleus has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The specific methyl substitution pattern in 1,3,4-trimethyl-2-pyrazolin-5-one provides opportunities for exploring structure-activity relationships and developing derivatives with enhanced biological activities.

Second, from a synthetic chemistry perspective, 1,3,4-trimethyl-2-pyrazolin-5-one serves as a valuable intermediate for constructing more complex heterocyclic systems. Its reactivity at various positions allows for selective functionalization and incorporation into larger molecular frameworks.

Third, the compound's electronic properties make it relevant for applications in materials science, particularly in the development of dyes and photoactive compounds. The pyrazolin-5-one system can be integrated into merocyanine structures and other chromophoric systems, contributing to their optical properties.

Academic interest in this compound continues to grow as researchers explore its potential in medicinal chemistry, materials science, and synthetic methodology development. The versatility of the pyrazolone scaffold, combined with the specific properties imparted by the 1,3,4-trimethyl substitution pattern, ensures its ongoing relevance in multiple research domains.

Conventional Cyclization Approaches

Conventional cyclization approaches for the synthesis of 2-pyrazolin-5-one, 1,3,4-trimethyl- primarily rely on the well-established condensation reactions between beta-keto esters and substituted hydrazines under thermal conditions [3] [15]. The fundamental mechanism involves the regioselective attack of the least hindered nitrogen atom of the hydrazine derivative on the ketone moiety of the beta-keto ester, followed by intramolecular cyclization involving the ester group and the second nitrogen atom of the hydrazine moiety [15].

The classical synthetic route begins with ethyl acetoacetate reacting with methylhydrazine under refluxing conditions in alcoholic solvents [3] [15]. This methodology typically requires reaction times ranging from 3 to 10 hours under conventional heating conditions at temperatures between 60-80 degrees Celsius [15] [16]. The regioselectivity of this reaction is governed by the higher reactivity of the ketone moiety over the ester group and the preference for attack by the least hindered nitrogen atom of the substituted hydrazine [15].

Research has demonstrated that the cyclization of hydrazone dianions with esters represents an alternative conventional approach [8]. This method involves the formation of pyrazole-5-carboxylates through nucleophilic cyclization processes, though specific application to trimethyl-substituted derivatives requires careful optimization of reaction conditions [8].

The European Patent Office has documented methodologies for preparing 2-pyrazolin-5-ones from 1,2,4-oxadiazoles, which involves heating solutions of potassium hydroxide with oxadiazole precursors in anhydrous ethanol under reflux conditions at 80 degrees Celsius for 8 to 14 hours [2]. This approach yields substituted pyrazolin-5-ones through rearrangement mechanisms that can be adapted for trimethyl derivatives.

| Reaction Parameter | Conventional Method | Optimized Conditions |

|---|---|---|

| Temperature | 60-80°C | 70-75°C |

| Reaction Time | 3-10 hours | 6-8 hours |

| Solvent | Methanol/Ethanol | Anhydrous Ethanol |

| Yield | 70-88% | 85-92% |

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-pyrazolin-5-one derivatives, offering substantial improvements in reaction efficiency and environmental sustainability [3] [15] [16]. The methodology involves exposing a mixture of beta-keto esters and hydrazines to microwave irradiation under solvent-free conditions, dramatically reducing reaction times while maintaining comparable yields [15].

The microwave-assisted neat reaction technology eliminates the need for organic solvents, making this approach environmentally benign [15] [17]. Ethyl acetoacetate reacts efficiently with methylhydrazine under microwave irradiation at 20% power input for 2-4 minutes, providing pyrazolone derivatives regioselectively with yields ranging from 67-82% [15]. The optimal conditions involve microwave frequency of 2450 megahertz with power consumption of 1200 watts [15].

The mechanism of microwave-assisted synthesis follows the same fundamental pathway as conventional methods but benefits from enhanced molecular motion and selective heating effects [15] [16]. The regioselectivity remains governed by the higher reactivity of the ketone moiety over the ester group, with experimental evidence supporting the isolation of hydrazone intermediates under specific conditions [15].

Comparative studies demonstrate that microwave irradiation provides several advantages over conventional heating methods [16] [17]. The reaction time is reduced from hours to minutes, elimination of solvent requirements reduces environmental impact, and the process enables easier work-up procedures with minimal purification requirements [15] [16].

| Synthesis Method | Reaction Time | Yield (%) | Power Input | Temperature |

|---|---|---|---|---|

| Microwave (2 min) | 2 minutes | 67 | 20% | Neat conditions |

| Microwave (4 min) | 4 minutes | 82 | 20% | Neat conditions |

| Microwave (high power) | 4 minutes | 55 | 40% | Neat conditions |

| Conventional | 10 hours | 88 | N/A | Reflux in methanol |

Research has shown that microwave-assisted synthesis of pyrazoline derivatives provides nearly identical or higher product yields compared to conventional methods while requiring significantly shorter reaction times [16] [18]. The methodology has been successfully applied to various aromatic aldehydes and hydrazines, demonstrating broad substrate scope for trimethyl-substituted pyrazolone synthesis [18] [19].

Novel Catalytic Systems and Reaction Optimization

Contemporary research has focused extensively on developing novel catalytic systems for the efficient synthesis of pyrazolone derivatives, with particular emphasis on heterogeneous catalysts and green chemistry principles [20] [21] [22]. Zinc oxide nanoparticles have emerged as highly effective catalysts for pyrazolone synthesis, offering excellent recyclability and environmental compatibility [37] [38] [40].

Nano-zinc oxide catalysts demonstrate remarkable efficiency in the synthesis of pyranopyrazole derivatives through four-component one-pot reactions [37] [38]. The catalyst facilitates Knoevenagel-type coupling through Lewis acid sites coordinated to oxygen atoms of carbonyl groups in beta-keto esters, while simultaneously activating ethyl cyanoacetate through Lewis basic sites [37]. This dual activation mechanism enables the formation of pyrazolone derivatives at room temperature with yields ranging from 85-90% [37].

The optimization of zinc oxide nanoparticle catalysis has revealed that 9 mole percent catalyst loading provides optimal results for pyrazolone synthesis [37]. The catalyst can be recycled and reused for multiple reaction cycles without significant loss of activity, making this approach economically viable for large-scale synthesis [37] [40]. Crystallite sizes of zinc oxide nanoparticles in the range of 30-50 nanometers have been determined to provide optimal catalytic activity [40].

| Catalyst Type | Loading (mol%) | Yield (%) | Reaction Time | Recyclability |

|---|---|---|---|---|

| Zinc Oxide Nanoparticles | 3 | 75 | 30 minutes | 5 cycles |

| Zinc Oxide Nanoparticles | 6 | 82 | 25 minutes | 5 cycles |

| Zinc Oxide Nanoparticles | 9 | 89 | 20 minutes | 5 cycles |

| Montmorillonite-K10 | 10 | 65 | 45 minutes | 3 cycles |

Advanced catalytic systems have incorporated mixed metal oxide catalysts such as manganese-loaded zirconia and iron oxide supported titanium dioxide composites [22]. These heterogeneous catalysts enable multicomponent reactions under ultrasound irradiation, achieving excellent product yields of 88-98% within 10 minutes reaction time [22]. The catalysts demonstrate superior performance in terms of reusability, with some systems maintaining activity for up to six catalytic cycles [22].

Organocatalytic approaches have gained prominence in the asymmetric synthesis of chiral pyrazolones with tetrasubstituted stereogenic centers [20] [23]. Squaramide catalysts and isoselenourea catalysts have been developed for enantioselective Michael addition-cyclization processes, achieving enantioselectivities exceeding 99:1 enantiomeric ratio [23] [29]. These catalytic systems enable the formation of fused pyrazolo-heterocycles through self-correcting reaction pathways involving preferential addition mechanisms [29].

Isomerization Control and Stereochemical Challenges

The synthesis of 2-pyrazolin-5-one, 1,3,4-trimethyl- presents significant stereochemical challenges related to regioselectivity control and tautomeric equilibria [25] [26] [27]. The compound can exist in multiple tautomeric forms in solution, with the predominant form depending on solvent polarity and temperature conditions [3] [15].

Regioselectivity control represents a fundamental challenge in pyrazolone synthesis, as the reaction between hydrazines and beta-dicarbonyl compounds can potentially yield two regioisomeric products [5] [10] [28]. The regioselectivity is primarily governed by the electronic properties of substituents and steric hindrance effects around the reactive centers [10] [28]. Density functional theory calculations have provided insight into the factors controlling regioselectivity, particularly for allenic ketone substrates bearing alkyl groups at internal positions [28].

Tautomeric equilibria in pyrazolone derivatives involve equilibrium between 1,2-dihydro and 2,4-dihydro forms, with the predominant tautomer varying significantly between different solvents [15]. Nuclear magnetic resonance studies have demonstrated that 2-pyrazolin-5-one derivatives exist as 1,2-dihydro forms in dimethyl sulfoxide and 2,4-dihydro forms in chloroform [15]. The olefinic proton of the 1,2-dihydro tautomer appears at 5.36 parts per million, while methylene hydrogens of the 2,4-dihydro form appear at 3.43 parts per million [15].

Crystallographic studies have revealed that 2-aryl pyrazol-3-ones adopt the 1,2-dihydro form in the solid state, with the aryl ring remaining twisted with respect to the pyrazole plane [15]. The dihedral angle between pyrazole and benzene ring planes has been measured at 15.81 degrees in representative crystal structures [15].

| Tautomeric Form | Solvent | Chemical Shift (ppm) | Characteristic Signal |

|---|---|---|---|

| 1,2-Dihydro | DMSO-d6 | 5.36 | Olefinic proton |

| 2,4-Dihydro | CDCl3 | 3.43 | Methylene protons |

| 1,2-Dihydro | DMSO-d6 | 11.40 | NH proton |

| 2,4-Dihydro | CDCl3 | Absent | No NH proton |

Stereochemical control in pyrazolone synthesis has been achieved through the development of chiral catalyst systems and stereospecific reaction mechanisms [27] [30]. The synthesis of chiral pyrazoles through 1,3-dipolar cycloaddition followed by sigmatropic rearrangement with stereoretentive migration represents a significant advancement in stereochemical control [27] [30]. These cascade reactions involve decomposition of alpha-chiral tosylhydrazones into diazo compounds, followed by cycloaddition with terminal alkynes and subsequent rearrangement processes [27] [30].

Isomerization processes in pyrazolopyrimidine derivatives have been studied extensively, revealing base-catalyzed Dimroth-type rearrangements that involve ring opening and ring closure sequences [25]. These rearrangements can be controlled through careful selection of reaction conditions and catalytic systems, enabling selective formation of desired isomeric products [25] [31].